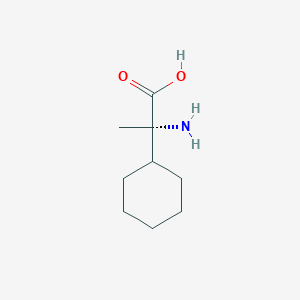

(2S)-2-amino-2-cyclohexylpropanoic acid

Description

(2S)-2-Amino-2-cyclohexylpropanoic acid (CAS 30358-61-3) is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the α-carbon of its alanine backbone. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol . The compound exhibits a chiral center at the α-carbon (S-configuration), conferring stereospecificity critical for applications in asymmetric synthesis and drug development. It is supplied as a high-purity powder (≥99%) and is utilized in peptide synthesis, enzyme inhibition studies, and as a building block for bioactive molecules .

Properties

IUPAC Name |

(2S)-2-amino-2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQOVXILWFIANY-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](C1CCCCC1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Resolution and Protection Strategies

One approach to obtaining optically active amino acid derivatives like (2S)-2-amino-2-cyclohexylpropanoic acid involves enzymatic catalysis combined with protection/deprotection techniques of amino groups.

- A racemic carboxylic acid derivative is subjected to enzymatic catalysis in aqueous or buffered solutions under controlled pH and temperature conditions. The reaction temperature is typically maintained between 50 to 150 °C, with reaction times ranging from 0.1 to 1000 hours depending on the enzyme and substrate used.

- The amino group is often protected using conventional protective groups to facilitate isolation and purification. Protection methods follow established protocols such as those described by Greene in "Protective Groups in Organic Synthesis" (Wiley, 1999).

- After enzymatic resolution, the reaction mixture is made basic to extract unreacted ester or amide derivatives, followed by acidification to extract the desired optically active carboxylic acid.

- Hydrolysis of ester or amide derivatives yields the optically active (2S)-2-amino-2-cyclohexylpropanoic acid with high enantiomeric purity.

This method allows for the selective production of the (2S) enantiomer by optimizing enzyme choice and reaction conditions, including pH and temperature control.

Chemical Synthesis via Alkylation and Reduction

A synthetic route reported in pharmaceutical chemistry involves:

- Alkylation of ethyl 2-aminoacetate with appropriate alkyl halides in the presence of a base such as potassium carbonate at elevated temperatures (~80 °C).

- Subsequent catalytic hydrogenation using 10% Pd–C in ethanol, followed by alkaline hydrolysis and oxidation with hydrogen peroxide at 80 °C.

- Nitration and diazotization steps using fuming nitric acid, acetic acid, sodium nitrite, and concentrated sulfuric acid to introduce or modify functional groups.

This multistep chemical synthesis allows for the construction of the cyclohexyl ring and amino acid backbone with control over stereochemistry and functionalization.

Oxidative Rearrangement Using Sodium Hypochlorite or Hypobromite (Hofmann Rearrangement)

A prominent industrial method for preparing amino acids structurally related to (2S)-2-amino-2-cyclohexylpropanoic acid involves the Hofmann rearrangement of amides using sodium hypochlorite or hypobromite under alkaline conditions:

- The starting material, a cyclohexyl-substituted amide (e.g., 1,1-cyclohexanediacetic acid monoamide), is dissolved in water with sodium hydroxide.

- A cooled solution of sodium hypochlorite (or hypobromite) is added slowly at temperatures between -10 °C and 20 °C to control the reaction rate and selectivity.

- The reaction mixture is then warmed to ~20 °C and maintained for several hours to complete the rearrangement, converting the amide into the corresponding amino acid.

- The reaction mixture is acidified to pH 4.5-5, heated to ~40 °C, and then cooled for phase separation.

- Extraction with organic solvents such as ethyl acetate and m-cresol is used to purify the amino acid.

- Final crystallization steps involve solvent exchange and temperature control, yielding high-purity (2S)-2-amino-2-cyclohexylpropanoic acid.

This method achieves high yields (up to ~92%) and high purity, suitable for industrial scale-up. Variations include the use of sodium hypobromite in flow reactors at controlled temperatures (40-55 °C) and residence times (~2 minutes), enhancing reproducibility and process control.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The enzymatic method is advantageous for obtaining optically pure (2S) enantiomers, but requires careful control of enzyme activity and protection chemistry.

- Chemical synthesis routes offer flexibility in modifying the cyclohexyl and amino acid moieties but involve multiple steps with potential for side reactions.

- The Hofmann rearrangement method is widely used industrially due to its efficiency, scalability, and high yield. The reaction conditions (temperature, pH, reagent addition rate) are critical for minimizing impurities and maximizing product yield.

- Flow chemistry adaptations for the hypobromite-mediated rearrangement improve process control and reproducibility, demonstrating modern advances in amino acid synthesis.

- Purification steps involving solvent extraction, crystallization, and activated carbon treatment are essential for achieving pharmaceutical-grade purity.

Scientific Research Applications

(2S)-2-amino-2-cyclohexylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-cyclohexylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Cyclohexyl/Cyclohexenyl Modifications

(2S)-2-Amino-3-(cyclohexen-1-yl)propanoic Acid (CAS 50305-67-4)

- Molecular Formula: C₉H₁₅NO₂

- Key Differences :

- The cyclohexenyl group replaces the cyclohexyl substituent, introducing a double bond in the ring (Figure 1).

- Substituent position: The cyclohexenyl group is on the β-carbon, unlike the α-carbon in the target compound.

- Impact on Properties: Increased planarity due to the cyclohexenyl double bond may reduce steric hindrance, enhancing solubility in polar solvents. Potential for π-π interactions in crystal packing or receptor binding, as observed in thiazolidine derivatives (e.g., ).

- Applications : Used in studies of conformationally restricted peptides and enzyme inhibitors .

(2S)-3-Cyclohexyl-2-(dodecanoylamino)propanoic Acid

- Molecular Formula: Not explicitly stated but inferred as C₂₁H₃₉NO₃ (based on dodecanoyl chain addition).

- Key Differences: A dodecanoyl (C₁₂) chain is appended to the amino group, increasing hydrophobicity.

- Impact on Properties :

- Enhanced lipophilicity improves membrane permeability, making it suitable for lipid-based drug delivery systems.

- Reduced aqueous solubility compared to the parent compound.

- Applications: Potential use in prodrug formulations or surfactants .

Comparison of Physicochemical Properties

| Property | (2S)-2-Amino-2-cyclohexylpropanoic Acid | (2S)-2-Amino-3-(cyclohexen-1-yl)propanoic Acid | (2S)-3-Cyclohexyl-2-(dodecanoylamino)propanoic Acid |

|---|---|---|---|

| Molecular Weight | 171.24 g/mol | 169.22 g/mol | ~313.5 g/mol (estimated) |

| Substituent Position | α-Cyclohexyl | β-Cyclohexenyl | α-Dodecanoylamino, β-cyclohexyl |

| Hydrophobicity (ClogP) | ~2.1 (estimated) | ~1.8 (estimated) | ~6.5 (estimated) |

| Solubility | Moderate in polar solvents | Higher in polar solvents due to planar ring | Low in water; soluble in organic solvents |

| Stereochemical Features | S-configuration at α-carbon | S-configuration at α-carbon | S-configuration at α-carbon |

Biological Activity

(2S)-2-amino-2-cyclohexylpropanoic acid, also known as cyclohexylalanine, is a chiral amino acid with significant implications in medicinal chemistry and biochemistry. This compound features a cyclohexyl group attached to the alpha carbon of the propanoic acid backbone, which contributes to its unique biological properties. This article explores the biological activity of (2S)-2-amino-2-cyclohexylpropanoic acid, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- Structural Characteristics : Contains an amino group (-NH2), a carboxylic acid group (-COOH), and a cyclohexyl substituent.

The biological activity of (2S)-2-amino-2-cyclohexylpropanoic acid primarily involves its interactions with various receptors and enzymes. The compound may act as a neurotransmitter or neuromodulator due to its structural similarity to other amino acids. Preliminary studies indicate that it could influence synaptic transmission and neuronal excitability by modulating receptor activity in the central nervous system.

Interaction with Receptors

Research has shown that (2S)-2-amino-2-cyclohexylpropanoic acid can bind to specific receptors, potentially affecting signaling pathways. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to study these interactions. Initial findings suggest that the compound may enhance or inhibit receptor activity, which could have implications for treating neurological disorders .

Biological Activity and Therapeutic Applications

The potential therapeutic applications of (2S)-2-amino-2-cyclohexylpropanoic acid are diverse:

- Neurotransmission Modulation : Its ability to interact with neurotransmitter receptors suggests it could be beneficial in treating conditions like depression or anxiety.

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, making it a candidate for drug development in various therapeutic areas.

- Drug Precursor : It serves as a precursor for synthesizing more complex molecules targeting specific biological pathways.

Case Studies and Research Findings

-

Neurotransmitter Activity :

A study investigated the effects of (2S)-2-amino-2-cyclohexylpropanoic acid on synaptic transmission in animal models. Results indicated that the compound increased synaptic efficacy, suggesting its potential role as a neuromodulator. -

Enzyme Inhibition :

Research has demonstrated that (2S)-2-amino-2-cyclohexylpropanoic acid can inhibit enzymes involved in metabolic pathways. This inhibition was linked to alterations in cellular signaling, highlighting its potential as a therapeutic agent. -

Comparative Studies :

Comparative studies with similar compounds like (S)-2-amino-3-cycloheptylpropanoic acid have shown that variations in the cycloalkyl group significantly influence biological activity and receptor binding affinity. These findings underscore the importance of structural diversity in drug design .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmission Modulation | Enhances synaptic efficacy; potential treatment for mood disorders |

| Enzyme Inhibition | Inhibits specific enzymes; implications for metabolic regulation and drug development |

| Drug Precursor | Serves as a building block for synthesizing complex therapeutic agents |

Q & A

Q. What are the standard synthetic routes for (2S)-2-amino-2-cyclohexylpropanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer: The synthesis typically involves enantioselective methods such as asymmetric hydrogenation of α-keto acids or enzymatic resolution of racemic mixtures. For example, chiral auxiliaries like tert-butoxycarbonyl (Boc) groups can protect the amino moiety during synthesis, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid). To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed post-synthesis. Structural confirmation via NMR spectroscopy (e.g., , , and 2D techniques like COSY/HSQC) and high-resolution mass spectrometry (HRMS) is critical .

Q. What analytical techniques are recommended for characterizing the stereochemistry of (2S)-2-amino-2-cyclohexylpropanoic acid?

- Methodological Answer:

- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) to separate enantiomers.

- X-ray crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., water/methanol mixtures).

- Circular Dichroism (CD) : Analyze electronic transitions to confirm chiral centers.

- Optical rotation : Measure values and compare to literature data for validation .

Q. What protecting groups are suitable for the amino and carboxylic acid moieties during derivatization?

- Methodological Answer:

- Amino group : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are ideal due to their stability under basic/acidic conditions. Deprotection is achieved via TFA (for Boc) or piperidine (for Fmoc).

- Carboxylic acid : Convert to methyl or benzyl esters using diazomethane or benzyl bromide. Hydrolysis under mild alkaline conditions regenerates the free acid .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when synthesizing (2S)-2-amino-2-cyclohexylpropanoic acid derivatives?

- Methodological Answer: Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from dynamic resolution (e.g., rotamers) or impurities. Strategies include:

Q. How should stability studies be designed for (2S)-2-amino-2-cyclohexylpropanoic acid under varying pH and temperature?

- Methodological Answer: Conduct accelerated stability testing :

- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC at 0, 1, 3, 7, and 14 days.

- Thermal stability : Store solid samples at 40°C/75% RH and analyze for racemization or decomposition using chiral HPLC.

- Light sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer: Inconsistent bioactivity (e.g., enzyme inhibition) may stem from:

- Purity issues : Validate compound purity (>98%) via HPLC and elemental analysis.

- Racemization : Monitor chiral integrity during biological assays using CD or optical rotation.

- Assay variability : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .

Q. How can this amino acid be incorporated into peptide chains without racemization?

- Methodological Answer: Use solid-phase peptide synthesis (SPPS) with Fmoc-protected (2S)-2-amino-2-cyclohexylpropanoic acid:

- Coupling conditions : Activate the carboxyl group with HATU/DIPEA in DMF.

- Low-temperature coupling : Perform reactions at 4°C to minimize racemization.

- Monitoring : Use Kaiser test or LC-MS to confirm coupling efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.